1-(2-methoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropanecarboxamides. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a tetrahydrothiophenyl group, and a piperidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropanecarboxamide Core: This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through reductive amination or other suitable coupling reactions.
Incorporation of the Tetrahydrothiophenyl Group: This can be achieved through a series of substitution reactions, often involving thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide: Similar in structure but may have different substituents.
Cyclopropanecarboxamides: A broader class of compounds with varying biological and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-25-19-5-3-2-4-18(19)21(9-10-21)20(24)22-14-16-6-11-23(12-7-16)17-8-13-26-15-17/h2-5,16-17H,6-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBRPALFFGVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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